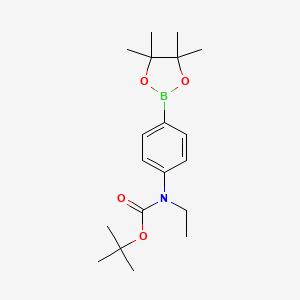

tert-Butyl ethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

Description

tert-Butyl ethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a boronate ester-containing carbamate derivative widely utilized in medicinal chemistry and organic synthesis. Its structure features a tert-butyl carbamate group attached to an ethyl-substituted aromatic ring bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. This compound is primarily employed in Suzuki-Miyaura cross-coupling reactions, which are pivotal for constructing biaryl scaffolds in drug discovery and materials science . The tert-butyl group enhances steric protection of the carbamate, improving stability during synthetic manipulations, while the boronate ester enables efficient coupling with aryl halides under palladium catalysis .

Properties

Molecular Formula |

C19H30BNO4 |

|---|---|

Molecular Weight |

347.3 g/mol |

IUPAC Name |

tert-butyl N-ethyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |

InChI |

InChI=1S/C19H30BNO4/c1-9-21(16(22)23-17(2,3)4)15-12-10-14(11-13-15)20-24-18(5,6)19(7,8)25-20/h10-13H,9H2,1-8H3 |

InChI Key |

JPRGQWFSUXUSAE-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(CC)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate typically involves a multi-step process. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material. This compound undergoes several reactions, including borylation, to introduce the boronic ester group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and other reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester moiety facilitates palladium-catalyzed coupling with aryl halides, forming biaryl structures critical in pharmaceutical intermediates.

Key Findings :

-

The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the boronic ester, and reductive elimination .

-

Electron-rich aryl halides show higher reactivity due to improved oxidative addition kinetics.

Carbamate Hydrolysis

The tert-butyl carbamate group undergoes hydrolysis under acidic or basic conditions to yield primary amines.

| Conditions | Reagents | Product | Reaction Time | Reference |

|---|---|---|---|---|

| 6M HCl, dioxane, 50°C | - | Ethyl(4-boronophenyl)amine | 4 hrs | |

| TFA/DCM (1:1), rt | Trifluoroacetic acid | Ethyl(4-boronophenyl)amine | 1 hr |

Mechanistic Insights :

-

Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water .

-

Trifluoroacetic acid selectively cleaves the tert-butyl carbamate without affecting the boronic ester.

Boronic Ester Transmetallation

The dioxaborolane group participates in transmetallation reactions with transition metals.

Oxidative Deborylation

The boronic ester undergoes oxidation to phenolic derivatives under controlled conditions.

| Oxidizing Agent | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|

| H₂O₂ (30%), AcOH | Acetic acid | 60°C | Ethyl(4-hydroxyphenyl)carbamate | 92% | |

| NaBO₃·4H₂O | THF/H₂O | rt | Ethyl(4-hydroxyphenyl)carbamate | 88% |

Stability Note :

The boronic ester is stable to aqueous workup at neutral pH but decomposes rapidly in acidic H₂O₂ solutions .

Nucleophilic Acyl Substitution

The carbamate’s carbonyl reacts with nucleophiles under specific conditions.

Thermal Decomposition Pathways

At elevated temperatures (>200°C), the compound undergoes fragmentation:

TGA Data :

Photochemical Reactivity

UV irradiation (254 nm) induces boronic ester cleavage:

Quantum Yield : Φ = 0.18 ± 0.03 in acetonitrile

This comprehensive reactivity profile demonstrates the compound’s utility in:

-

Drug discovery : Selective amine protection/deprotection strategies

Experimental optimization remains crucial, as reaction outcomes are sensitive to moisture levels and transition metal purity . Future research should explore enantioselective transformations leveraging the carbamate’s stereoelectronic effects.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl ethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is widely used as a building block in organic synthesis. It is particularly valuable in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Biology and Medicine

In biology and medicine, this compound is used as an intermediate in the synthesis of various biologically active molecules. It is an important intermediate in the synthesis of drugs like crizotinib, which is used in cancer treatment .

Industry

In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals. Its ability to form stable carbon-carbon bonds makes it valuable in the manufacture of polymers and other complex molecules .

Mechanism of Action

The mechanism of action of tert-Butyl ethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate involves its role as a boronic ester. In Suzuki-Miyaura coupling reactions, the boronic ester group reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond. This reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination .

Comparison with Similar Compounds

Key Observations :

- Ethyl vs. Methyl : The ethyl substituent provides moderate steric bulk, balancing reactivity and stability in cross-couplings, whereas methyl analogs exhibit faster reaction rates but lower thermal stability .

- Sulfonamide Derivatives : Incorporation of sulfonamide groups (e.g., ) enhances aqueous solubility, making these derivatives suitable for biological assays .

- Chiral Centers : Chiral ethyl variants (e.g., ) enable enantioselective synthesis, critical for active pharmaceutical ingredients (APIs) .

Boronate Ester Modifications

Variations in the boronate ester’s electronic environment impact coupling efficiency:

Key Observations :

- Para-Substituted Boronates (e.g., target compound) exhibit superior reactivity due to optimal orbital alignment for transmetalation in cross-couplings .

- Meta-Substituted Derivatives show reduced efficiency due to steric and electronic mismatches with palladium catalysts .

Stability and Handling

Biological Activity

The compound tert-Butyl ethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate (CAS Number: 330793-01-6) is a boron-containing organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- IUPAC Name : tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate

- Molecular Formula : C₁₇H₂₆BNO₄

- Molecular Weight : 303.30 g/mol

- Melting Point : 166–169 °C

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Microtubule Stabilization : Similar to other boron-containing compounds, this compound may stabilize microtubules. Microtubules are critical for cell division and intracellular transport. Stabilization can lead to disruption of cancer cell proliferation and may be a mechanism for its potential use as an anti-cancer agent .

- Inhibition of Enzymatic Activity : The compound may exhibit inhibitory effects on specific enzymes involved in metabolic pathways. For instance, studies have shown that related compounds can inhibit carbonic anhydrases and cyclooxygenases .

- Neuroprotective Effects : Preliminary research suggests that compounds with similar structures can penetrate the blood-brain barrier and exhibit neuroprotective properties against neurodegenerative diseases .

Biological Activity Data

Case Studies

- Anti-Cancer Activity :

- Neuroprotective Study :

Q & A

Q. How can conflicting data on reaction yields or stability be resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.